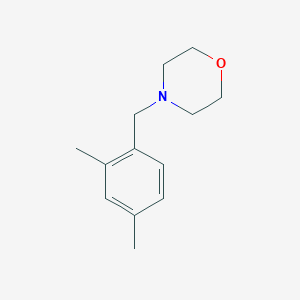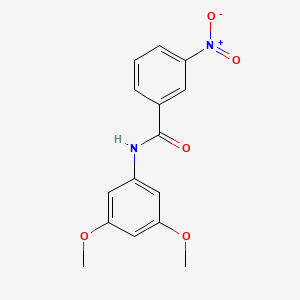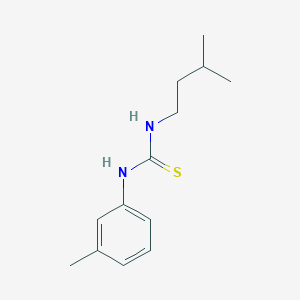
N-(3-methylbutyl)-N'-(3-methylphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylbutyl)-N'-(3-methylphenyl)thiourea, also known as A-77-01, is a small molecule inhibitor of the transforming growth factor-beta (TGF-β) signaling pathway. This molecule has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, fibrosis, and autoimmune disorders.
作用機序
N-(3-methylbutyl)-N'-(3-methylphenyl)thiourea acts as a selective inhibitor of the TGF-β signaling pathway by binding to the ATP-binding site of the TGF-β type I receptor (TβRI). This binding prevents the activation of downstream signaling pathways, which are responsible for the development of various diseases.
Biochemical and Physiological Effects
N-(3-methylbutyl)-N'-(3-methylphenyl)thiourea has been shown to have several biochemical and physiological effects. In cancer, N-(3-methylbutyl)-N'-(3-methylphenyl)thiourea has been shown to induce cell cycle arrest and apoptosis in cancer cells. In fibrosis, N-(3-methylbutyl)-N'-(3-methylphenyl)thiourea has been shown to reduce the expression of fibrotic markers, such as collagen and alpha-smooth muscle actin. In autoimmune disorders, N-(3-methylbutyl)-N'-(3-methylphenyl)thiourea has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
実験室実験の利点と制限
One of the major advantages of using N-(3-methylbutyl)-N'-(3-methylphenyl)thiourea in lab experiments is its specificity towards the TGF-β signaling pathway. This allows for the selective inhibition of this pathway without affecting other signaling pathways. However, one of the limitations of using N-(3-methylbutyl)-N'-(3-methylphenyl)thiourea is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the use of N-(3-methylbutyl)-N'-(3-methylphenyl)thiourea in various diseases. In cancer, N-(3-methylbutyl)-N'-(3-methylphenyl)thiourea can be used in combination with other anticancer agents to enhance their efficacy and reduce their toxicity. In fibrosis, N-(3-methylbutyl)-N'-(3-methylphenyl)thiourea can be used in combination with other antifibrotic agents to reduce the deposition of extracellular matrix proteins. In autoimmune disorders, N-(3-methylbutyl)-N'-(3-methylphenyl)thiourea can be used in combination with other immunomodulatory agents to reduce the production of pro-inflammatory cytokines. Furthermore, the development of more potent and selective inhibitors of the TGF-β signaling pathway can lead to the development of more effective therapies for various diseases.
合成法
N-(3-methylbutyl)-N'-(3-methylphenyl)thiourea can be synthesized through a multi-step process involving the reaction of 3-methylphenyl isothiocyanate and 3-methylbutylamine in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.
科学的研究の応用
N-(3-methylbutyl)-N'-(3-methylphenyl)thiourea has been extensively studied for its potential therapeutic applications in various diseases. In cancer, N-(3-methylbutyl)-N'-(3-methylphenyl)thiourea has been shown to inhibit the growth and metastasis of several types of cancer cells, including breast, lung, and pancreatic cancer cells. In fibrosis, N-(3-methylbutyl)-N'-(3-methylphenyl)thiourea has been shown to reduce the deposition of extracellular matrix proteins, which are responsible for the development of fibrotic tissue. In autoimmune disorders, N-(3-methylbutyl)-N'-(3-methylphenyl)thiourea has been shown to reduce the production of pro-inflammatory cytokines, which are responsible for the development of autoimmune diseases.
特性
IUPAC Name |
1-(3-methylbutyl)-3-(3-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2S/c1-10(2)7-8-14-13(16)15-12-6-4-5-11(3)9-12/h4-6,9-10H,7-8H2,1-3H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBWNJQTWJVEDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NCCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylbutyl)-3-(3-methylphenyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-thienylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5703626.png)
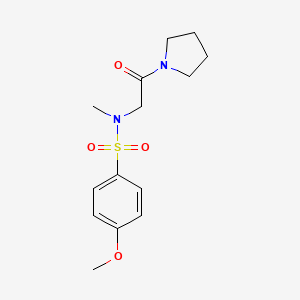
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5703630.png)

![N-cyclopentyl-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B5703646.png)


![N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-2-fluorobenzamide](/img/structure/B5703660.png)
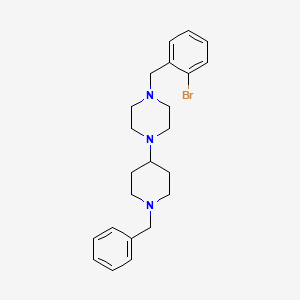
![5-chloro-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5703681.png)
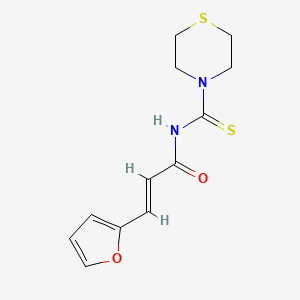
![{3-methoxy-4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenyl}methanol](/img/structure/B5703700.png)
